molecular formula C13H12N4 B7560035 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile

3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile

Cat. No. B7560035
M. Wt: 224.26 g/mol
InChI Key: MPWPPQGFQKITET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile varies depending on its application. In cancer treatment, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile acts as an inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell proliferation and survival. Inhibition of CK2 leads to the induction of apoptosis, or programmed cell death, in cancer cells.
In agriculture, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile acts as an inhibitor of the enzyme acetohydroxyacid synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. Inhibition of this enzyme leads to the inhibition of plant growth and ultimately, plant death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile also vary depending on its application. In cancer treatment, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has been shown to induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the overexpression of CK2 in cancer cells.
In agriculture, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has been shown to inhibit the growth of plants by inhibiting the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates that ultimately lead to plant death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile in lab experiments include its high potency and selectivity for its target enzymes. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile. In medicine, further studies are needed to determine the efficacy of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile in vivo and to optimize its dosing and delivery. In agriculture, further studies are needed to determine the safety and efficacy of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile as a herbicide and growth regulator. In materials science, further studies are needed to explore the potential applications of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile as a building block for the synthesis of novel materials.

Synthesis Methods

The synthesis of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile involves the reaction of 2-chloro-5-methylpyrazine with 3-aminobenzonitrile in the presence of a base such as potassium carbonate. The reaction leads to the formation of 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile as a white solid with a melting point of 179-182°C.

Scientific Research Applications

3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has been extensively studied for its potential use in various scientific fields. In medicine, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has shown promising results in the treatment of cancer. It acts as a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has also been studied for its potential use as an antimicrobial agent, as it has shown activity against both gram-positive and gram-negative bacteria.
In agriculture, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has been studied for its potential use as a herbicide. It acts as an inhibitor of the enzyme acetohydroxyacid synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has also been studied for its potential use as a growth regulator in plants, as it has been shown to increase the growth of rice plants.
In materials science, 3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile has been studied for its potential use as a building block for the synthesis of novel materials. It has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation.

properties

IUPAC Name

3-[[methyl(pyrazin-2-yl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-17(13-9-15-5-6-16-13)10-12-4-2-3-11(7-12)8-14/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWPPQGFQKITET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile

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